molecular formula C13H21NO5 B2599272 1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate CAS No. 897043-85-5

1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate

Cat. No.: B2599272
CAS No.: 897043-85-5
M. Wt: 271.313
InChI Key: YDASEKAEWNKGEJ-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate is a synthetic organic compound with the molecular formula C13H21NO5. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is characterized by its pyrrolidine ring, which is substituted with tert-butyl, ethyl, and methyl groups, as well as two ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that can modulate biological pathways. The pyrrolidine ring structure allows for specific binding interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
  • 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

Uniqueness

1-Tert-butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of both tert-butyl and ethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-6-18-10(16)13(5)8-14(7-9(13)15)11(17)19-12(2,3)4/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDASEKAEWNKGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(CC1=O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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